6-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid
Overview
Description
6-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C13H18N2O2 It is a derivative of pyridine and piperidine, featuring a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid typically involves the reaction of 3,5-dimethylpiperidine with pyridine-3-carboxylic acid under specific conditions. One common method includes:
Starting Materials: 3,5-Dimethylpiperidine and pyridine-3-carboxylic acid.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Procedure: The reactants are mixed and stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of automated systems for mixing, temperature control, and purification ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine or piperidine derivatives.
Scientific Research Applications
6-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,5-Dimethylpiperidin-1-yl)pyridine-2-carboxylic acid
- 6-(3,5-Dimethylpiperidin-1-yl)pyridine-4-carboxylic acid
- 6-(3,5-Dimethylpiperidin-1-yl)pyridine-3-sulfonic acid
Uniqueness
6-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine and piperidine rings, which can influence its chemical reactivity and biological activity. The presence of the carboxylic acid group also provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-(3,5-dimethylpiperidin-1-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-5-10(2)8-15(7-9)12-4-3-11(6-14-12)13(16)17/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVHRNACPIPVDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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